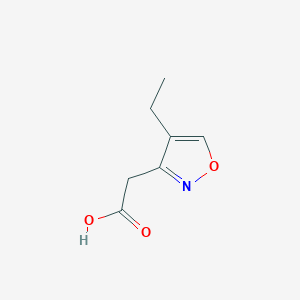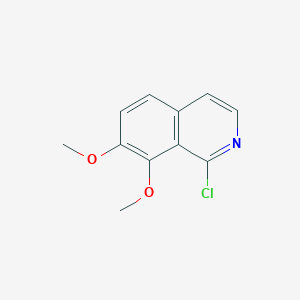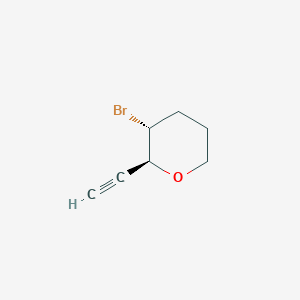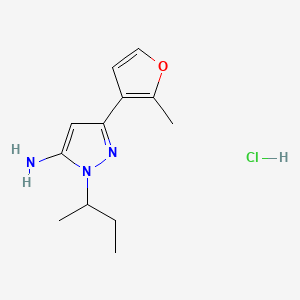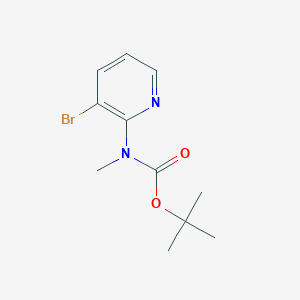
3-Acetamido-6-chloro-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-6-chloro-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of acetamido, chloro, and fluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-chloro-2-fluorobenzoic acid typically involves the acylation of 3-amino-6-chloro-2-fluorobenzoic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamido-6-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzoic acids.
Reduction Reactions: Products include aminobenzoic acids and other reduced derivatives.
Applications De Recherche Scientifique
3-Acetamido-6-chloro-2-fluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Acetamido-6-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents can enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluorobenzoic acid: Similar in structure but lacks the acetamido group.
2-Chloro-6-fluorobenzoic acid: Another halogenated benzoic acid with different substitution pattern.
3-Acetamido-2-fluorobenzoic acid: Similar but with different positioning of the chloro and fluoro groups.
Uniqueness
3-Acetamido-6-chloro-2-fluorobenzoic acid is unique due to the combination of acetamido, chloro, and fluoro substituents on the benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the acetamido group enhances its potential as a pharmaceutical intermediate, while the chloro and fluoro substituents contribute to its reactivity and binding affinity in various applications.
Propriétés
Formule moléculaire |
C9H7ClFNO3 |
|---|---|
Poids moléculaire |
231.61 g/mol |
Nom IUPAC |
3-acetamido-6-chloro-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7ClFNO3/c1-4(13)12-6-3-2-5(10)7(8(6)11)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
FGLLSPYVMVOKIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C=C1)Cl)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)

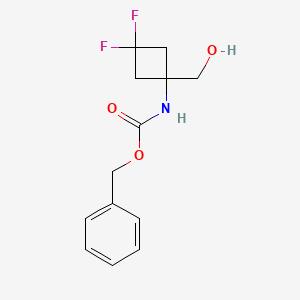
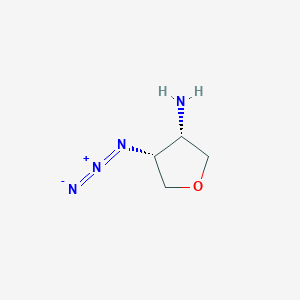

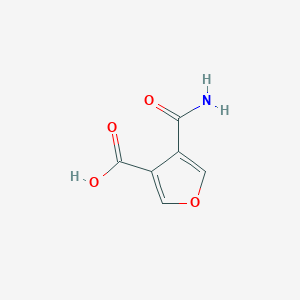
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
